molecular formula C11H8N2O2 B1280449 Methyl 3-cyano-1H-indole-7-carboxylate CAS No. 443144-24-9

Methyl 3-cyano-1H-indole-7-carboxylate

Cat. No. B1280449
Key on ui cas rn: 443144-24-9
M. Wt: 200.19 g/mol
InChI Key: GXGCVEVNRZWNRA-UHFFFAOYSA-N
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Patent
US07312342B2

Procedure details

9.1 g of phosphoryl chloride are added to 30 ml of dimethylformamide with ice cooling at a reaction temperature of 20-30°. A solution of 8 g of methyl indole-7-carboxylate in dimethylformamide is added dropwise, during which the temperature rises to 40°. After one hour at 125°, the solution is added dropwise while still hot to a solution of 6.3 g of hydroxylammonium chloride in 40 ml of dimethylformamide, and the mixture is stirred at 120° C. for a further 15 minutes. The mixture is poured into water, extracted with ethyl acetate, filtered through neutral aluminium oxide and evaporated, giving 4.5 g of methyl 3-cyanoindole-7-carboxylate having a melting range of 212-213.5° (48.9% of theory).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[C:15]([O:17][CH3:18])=[O:16])[CH:8]=[CH:7]1.[Cl-].O[NH3+].O.[CH3:23][N:24](C)C=O>>[C:23]([C:8]1[C:9]2[C:14](=[C:13]([C:15]([O:17][CH3:18])=[O:16])[CH:12]=[CH:11][CH:10]=2)[NH:6][CH:7]=1)#[N:24] |f:2.3|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
6.3 g
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 120° C. for a further 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rises to 40°
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through neutral aluminium oxide
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=CNC2=C(C=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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